molecular formula C11H12O5 B192393 Sinapic acid CAS No. 530-59-6

Sinapic acid

Cat. No.: B192393
CAS No.: 530-59-6
M. Wt: 224.21 g/mol
InChI Key: PCMORTLOPMLEFB-ARJAWSKDSA-N
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Description

Sinapic acid, also known as 3,5-dimethoxy-4-hydroxycinnamic acid, is a naturally occurring hydroxycinnamic acid found in various plants. It is a member of the phenylpropanoid family and is commonly present in fruits, vegetables, cereals, and spices. This compound is known for its potent antioxidant, anti-inflammatory, and anti-cancer properties .

Mechanism of Action

Sinapic acid, also known as 3,5-dimethoxy-4-hydroxycinnamic acid, is a natural phenolic compound found in various plant sources such as oil seeds, berries, spices, vegetables, and cereals . It has been recognized for its numerous health benefits, including antioxidant, anti-inflammatory, anticancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic, and antibacterial activities . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It has been suggested that this compound interacts with various cellular components and enzymes, contributing to its diverse pharmacological effects .

Mode of Action

This compound exerts its effects through various mechanisms. For instance, it has been reported to inhibit the formation of 3-nitrotyrosine, a marker of nitrosative stress, more effectively than ascorbic acid or α-tocopherol . Moreover, this compound has been found to reduce UVA-induced production of PGE2 and cAMP through inhibition of p38 MAPK and NF-κB .

Biochemical Pathways

This compound is involved in multiple biological processes in plants. It is a secondary metabolite abundantly found in plants of the Brassica family and is involved in the biosynthesis of simple phenolic acids derived from cinnamic acid, which occurs with the participation of shikimate and phenylpropanoid pathways . Ferulic acid is transformed into this compound by two sequential reactions, first, ferulic acid is converted into 5-hydroxyferulic acid by ferulate-5-hydroxylase (F5H) enzyme, and then this compound is produced by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) enzymatic reaction .

Pharmacokinetics

One study suggests that this compound pretreatment has the potential to alter the pharmacokinetics of other compounds, such as dasatinib, by modulating the expression of cyp3a2, p-glycoprotein (p-gp/mdr1), and breast cancer resistance protein (bcrp/abcg2) .

Result of Action

The molecular and cellular effects of this compound are diverse due to its interaction with various cellular components and pathways. It has been well-documented for its potent antioxidant, anti-inflammatory, anticancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic, and antibacterial effects .

Action Environment

Environmental factors can influence the action of this compound. For example, the content of this compound in plants can vary significantly depending on the variety of the plant and the year of cultivation . Furthermore, the intake of this compound can be influenced by dietary habits, as it is found in various plant-based foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapic acid can be synthesized through various methods. One common approach involves the esterification of sinapyl alcohol followed by oxidation. Another method includes the use of molecularly imprinted polymers (MIPs) via precipitation polymerization. In this process, acetonitrile/methanol is used as the porogenic solvent system, this compound as the template, methacrylic acid as the functional monomer, and ethylene glycol dimethacrylate as the cross-linking agent .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources such as canola, mustard seed, and rapeseed. The extraction process typically includes solvent extraction followed by purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sinapic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to scavenge radicals such as nitrogen dioxide and hydroxyl radicals through hydrogen atom transfer and radical adduct formation mechanisms .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as sinapyl alcohol and sinapaldehyde .

Comparison with Similar Compounds

  • Ferulic acid
  • Caffeic acid
  • p-Coumaric acid
  • Syringic acid

Properties

CAS No.

530-59-6

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(Z)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3-

InChI Key

PCMORTLOPMLEFB-ARJAWSKDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C\C(=O)O

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O

7361-90-2
530-59-6

Pictograms

Irritant

Synonyms

(E)-sinapic acid
2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-
3,5-dimethoxy-4-hydroxycinnamic acid
4-hydroxy-3,5-dimethoxycinnamic acid
cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)-
sinapic acid
sinapic acid, (E)-
sinapinic acid
synapitic acid
trans-sinapic acid
trans-sinapinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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